2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that features a benzamide core substituted with an isopropoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of a suitable precursor. One common method includes the reaction of 2-isopropoxybenzamide with a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under the influence of a palladium catalyst. The reaction conditions often involve the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various aryl derivatives.
Scientific Research Applications
2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and probes.
Mechanism of Action
The mechanism by which 2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolan moiety can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The isopropoxy group can influence the compound’s reactivity and solubility, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the benzamide moiety.
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzamide core.
Uniqueness
2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both the isopropoxy and dioxaborolan groups on a benzamide core. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-propan-2-yloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-10(2)20-12-9-7-8-11(13(12)14(18)19)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAIUAMVXHEYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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